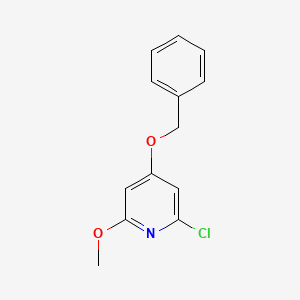

4-(Benzyloxy)-2-methoxy-6-chloro pyridine

Overview

Description

4-(Benzyloxy)-2-methoxy-6-chloro pyridine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-methoxy-6-chloro pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Methoxylation: The methoxy group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methoxy-6-chloro pyridine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-methoxy-6-chloro pyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methoxy-6-chloro pyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methoxy and chlorine groups can influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)-2-hydroxybenzylidene

- 4-(Benzyloxy)-2-hydroxy-3-iodophenyl

Uniqueness

4-(Benzyloxy)-2-methoxy-6-chloro pyridine is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-(Benzyloxy)-2-methoxy-6-chloro pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a benzyloxy group at the 4-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position. The presence of these functional groups contributes to its unique reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins can modulate their activity, leading to significant biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial strains. For instance, it has been demonstrated that certain analogs exhibit minimum inhibitory concentrations (MIC) as low as 50 μg/ml against Gram-negative bacteria .

- Antiparasitic Activity : The compound has also been evaluated for its antiparasitic effects. In vitro studies indicate that it displays potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole .

- Insecticidal Activity : Preliminary bioassays have highlighted its potential as an insecticide, particularly against mosquito larvae, showing significant larvicidal activity at concentrations as low as 1 mg/L .

Case Studies

- Antimicrobial Evaluation : A study involving the synthesis and evaluation of various pyridine derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the benzyloxy group could enhance antibacterial potency.

- Antiparasitic Screening : In another investigation, the antiparasitic efficacy of this compound was assessed against Leishmania major. Results indicated that it maintained a selectivity index greater than 10, suggesting low toxicity to mammalian cells while effectively inhibiting parasite growth .

- Insect Larvicidal Activity : A series of compounds related to this compound were tested for larvicidal activity against mosquito species. The results showed that specific analogs achieved up to 100% mortality in larvae at higher concentrations, demonstrating its potential for pest control applications .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-chloro-6-methoxy-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-13-8-11(7-12(14)15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPJSPSCURMIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.